[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine
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Overview
Description
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of bromine, chlorine, and a pyridinylmethyl group attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a methyl-substituted benzenesulfonamide, followed by the introduction of the pyridinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The presence of halogen atoms and the pyridinylmethyl group may enhance its binding affinity and specificity for target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chloro-5-methylphenyl N-(2-methyl-5-nitrophenyl)carbamate
- 4-bromo-5-chloro-2-methylaniline
- 2-bromo-5-fluoro-N-methylbenzamide
Uniqueness
[(2-Bromo-5-chloro-4-methylphenyl)sulfonyl](2-pyridylmethyl)amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the pyridinylmethyl group, differentiates it from other similar compounds and may result in unique reactivity and applications.
Properties
CAS No. |
1246821-27-1 |
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Molecular Formula |
C13H12BrClN2O2S |
Molecular Weight |
375.67g/mol |
IUPAC Name |
2-bromo-5-chloro-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H12BrClN2O2S/c1-9-6-11(14)13(7-12(9)15)20(18,19)17-8-10-4-2-3-5-16-10/h2-7,17H,8H2,1H3 |
InChI Key |
AEEMLCIFNUFQKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Br |
Origin of Product |
United States |
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